molecular formula C10H13Cl2NO B3028821 H-Phe-chloromethylketone hcl CAS No. 34351-19-4

H-Phe-chloromethylketone hcl

Cat. No.: B3028821
CAS No.: 34351-19-4
M. Wt: 234.12
InChI Key: DLNJXAGVYFIVJM-FVGYRXGTSA-N
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Description

H-Phe-chloromethylketone hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO · HCl. It is known for its role as an inhibitor of gramicidin S synthetase 2 . This compound is often used in research and development settings, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Phe-chloromethylketone hydrochloride typically involves the chloromethylation of phenylalanine derivatives. The reaction conditions often include the use of chloromethyl methyl ether or similar reagents under acidic conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for H-Phe-chloromethylketone hydrochloride are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Phe-chloromethylketone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

H-Phe-chloromethylketone hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Phe-chloromethylketone hydrochloride involves the inhibition of specific enzymes by covalently modifying active site residues. This modification prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity .

Properties

IUPAC Name

(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNJXAGVYFIVJM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34351-19-4
Record name 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34351-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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